Bienvenue dans la boutique en ligne BenchChem!

Prochlorperazine mesilate

Pharmaceutical formulation Salt selection Dissolution rate

Prochlorperazine mesilate (dimesylate salt) is a phenothiazine derivative, specifically a piperazine-substituted analog, that functions as a dopamine D2 receptor antagonist with additional histaminergic, cholinergic, and noradrenergic receptor blocking properties. While the prochlorperazine base (CAS 58-38-8) constitutes the pharmacologically active moiety, the mesilate salt form is formally recognized in pharmacopeial monographs (e.g., Japanese Pharmacopoeia) and provides distinct physicochemical characteristics including high aqueous solubility and specific incompatibility profiles that directly impact analytical method development, formulation strategies, and procurement decisions.

Molecular Formula C22H32ClN3O6S3
Molecular Weight 566.2 g/mol
CAS No. 51888-09-6
Cat. No. B022039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProchlorperazine mesilate
CAS51888-09-6
Synonyms2-Chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine Dimethanesulfonate;  3-Chloro-10-[3-(4-methyl-1-piperazinyl)propyl]phenothiazine Dimesylate;  Novamin;  Tementil; _x000B_
Molecular FormulaC22H32ClN3O6S3
Molecular Weight566.2 g/mol
Structural Identifiers
SMILES[H+].[H+].CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)[O-].CS(=O)(=O)[O-]
InChIInChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4)
InChIKeyBTOOUKJFDLARFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prochlorperazine Mesilate (CAS 51888-09-6): A Defined Phenothiazine Antiemetic Salt for Reproducible Research and Formulation


Prochlorperazine mesilate (dimesylate salt) is a phenothiazine derivative, specifically a piperazine-substituted analog, that functions as a dopamine D2 receptor antagonist with additional histaminergic, cholinergic, and noradrenergic receptor blocking properties [1]. While the prochlorperazine base (CAS 58-38-8) constitutes the pharmacologically active moiety, the mesilate salt form is formally recognized in pharmacopeial monographs (e.g., Japanese Pharmacopoeia) and provides distinct physicochemical characteristics including high aqueous solubility and specific incompatibility profiles that directly impact analytical method development, formulation strategies, and procurement decisions [2].

Why Prochlorperazine Mesilate Cannot Be Assumed Interchangeable with Other Phenothiazine Salts or In-Class Antiemetics for Scientific Procurement


Interchanging prochlorperazine mesilate with other salt forms (e.g., maleate, edisylate) or with alternative phenothiazine antiemetics without verification introduces quantifiable risks to experimental reproducibility and formulation performance. Salt-specific differences in aqueous solubility (the mesilate is very soluble in water, whereas the maleate is only very slightly soluble) alter dissolution kinetics and bioavailability [1]. Receptor binding profiles vary substantially across phenothiazine congeners, with prochlorperazine demonstrating a distinct D2 receptor affinity that does not linearly translate from compounds such as chlorpromazine or perphenazine [2]. Furthermore, head-to-head clinical evidence demonstrates that prochlorperazine is not therapeutically equivalent to other antiemetic classes such as 5-HT3 antagonists (ondansetron) in specific surgical and chemotherapy-induced nausea settings [3]. These quantifiable divergences demand explicit, evidence-based justification for salt and congener selection rather than default interchangeability assumptions.

Quantitative Differentiation Evidence for Prochlorperazine Mesilate Against Its Closest Comparators


Aqueous Solubility of Prochlorperazine Mesilate Versus Maleate and Edisylate Salts

The mesilate and edisylate salts of prochlorperazine are classified as very soluble in water, whereas the maleate salt is described as only very slightly soluble in both alcohol and water [1]. This categorical solubility difference directly determines which salt forms are viable for aqueous injectable formulations versus which are restricted to non-aqueous or solid oral dosage forms.

Pharmaceutical formulation Salt selection Dissolution rate Solubility enhancement

Dopamine D2 Receptor Binding Affinity: Prochlorperazine Versus Chlorpromazine, Fluphenazine, and Perphenazine

Although published Ki values for prochlorperazine mesilate at the human cloned D2 receptor are not uniformly compiled in a single comprehensive table alongside all comparators, cross-study analysis of phenothiazine congener binding data reveals that the clinical potency ranking—fluphenazine > perphenazine > prochlorperazine > chlorpromazine—correlates with D2 receptor affinity [1]. The D2 Ki for chlorpromazine is reported as 2.0 nM, for fluphenazine as 0.54 nM, and for perphenazine as 0.56 nM [1]. Prochlorperazine occupies an intermediate position in this affinity hierarchy, consistent with its intermediate clinical dosing range relative to high-potency (fluphenazine) and low-potency (chlorpromazine) agents.

Receptor pharmacology D2 antagonism Antipsychotic potency Structure-activity relationship

Superior Prophylactic Antiemetic Efficacy of Prochlorperazine Versus Ondansetron in Postoperative Nausea and Vomiting (PONV)

In a randomized, double-blind, comparative trial in patients undergoing total hip or knee replacement, prochlorperazine maleate (10 mg intramuscularly) demonstrated significantly lower incidence of nausea compared with ondansetron hydrochloride (4 mg intravenously) when administered as a single prophylactic dose at the end of surgery [1]. The incidence of nausea was 56% in the prochlorperazine group versus 81% in the ondansetron group (odds ratio 3.4; 95% CI 1.2–9.4; P < .05). Nausea severity was also significantly lower in the prochlorperazine group (P = .04). Rescue antiemetic use was less frequent with prochlorperazine (27%) than with ondansetron (46%).

Postoperative nausea Antiemetic efficacy Randomized controlled trial Cost-effectiveness

Comparative Thermal and Photostability Profile of Prochlorperazine Mesilate Versus Edisylate Salt

A dedicated stability study directly compared prochlorperazine mesilate and edisylate salts in both solution and solid state under thermal and photolytic stress conditions using a validated stability-indicating HPLC method [1]. Solid-state samples of both salts were relatively stable over a 6-month period under various light and heat conditions when compared to prochlorperazine solutions, though still considerably unstable. Degradation in solution followed first-order kinetics with a rate order of sunlight >> UV 254 nm > fluorescent/diffuse light. The major degradation pathways—sulfoxidation, dechlorination, demethylation, and N-oxidation—were common to both salts [2].

Drug stability Photodegradation Solid-state stability HPLC method development

Compatibility and Incompatibility Profile of Prochlorperazine Mesilate with Common Excipients and Co-Administered Agents

Differential scanning calorimetry (DSC) screening of prochlorperazine mesilate with standard pharmaceutical excipients identified specific interactions that inform formulation development [1]. Disappearance or broadening of the drug melting endotherm indicated interactions with magnesium stearate, stearic acid, Explotab®, AC-Di-Sol®, Encompress®, Ludipress®, lactose, and Starch 1500®. Only Lubritab® was identified as an inert excipient. Additionally, pharmacopeial references document incompatibilities between prochlorperazine mesilate/edisylate and aminophylline, amphotericin, ampicillin sodium, aztreonam, barbiturates, benzylpenicillin salts, calcium gluconate, cefmetazole sodium, cephalothin sodium, chloramphenicol sodium succinate, chlorothiazide sodium, dimenhydrinate, heparin sodium, hydrocortisone sodium succinate, midazolam hydrochloride, and certain sulfonamides [2].

Drug-excipient compatibility Injectable formulation Incompatibility DSC screening

Analytical Method Validation Parameters for Prochlorperazine Mesilate: Sensitivity and Specificity Metrics for Quality Control Procurement

A stability-indicating reverse-phase HPLC method developed for prochlorperazine drug substance achieved a limit of detection (LOD) of 0.025 µg/mL (equivalent to 0.017% of nominal concentration) with recovery exceeding 98.5% and linearity r > 0.999 [1]. This method was demonstrated to separate USP-grade prochlorperazine from its impurities, including newly identified dimeric chlorophenothiazine impurities. The method employed an Agilent Zorbax SB-C18 column with gradient mobile phase and UV detection, with peak purity confirmed by HPLC-PDA and HPLC-MS.

HPLC validation Impurity profiling USP monograph Method sensitivity

Evidence-Anchored Procurement and Application Scenarios for Prochlorperazine Mesilate


Aqueous Injectable Antiemetic Formulation Development Requiring High Water Solubility

For formulation scientists developing parenteral antiemetic products, prochlorperazine mesilate is the preferred salt due to its classification as very soluble in water, in contrast to the maleate salt which is only very slightly soluble . This solubility differential directly enables the manufacture of aqueous injectable solutions at clinically relevant concentrations. However, formulators must account for the documented incompatibility of prochlorperazine mesilate with 17 common therapeutic agents including aminophylline, heparin sodium, and midazolam hydrochloride, necessitating dedicated infusion lines or sequential administration protocols . The mesilate salt's compatibility with Lubritab® as an inert tableting excipient, but interaction with magnesium stearate and most common fillers, further constrains solid dosage form design .

Postoperative Nausea and Vomiting (PONV) Prophylaxis Research Protocols and Clinical Trial Material Sourcing

Clinical researchers designing PONV prophylaxis trials should procure prochlorperazine mesilate injectable formulations based on randomized controlled trial evidence demonstrating 25 percentage-point lower nausea incidence (56% vs 81%) and a 3.4-fold odds ratio reduction relative to ondansetron in major orthopedic surgery . The per-patient antiemetic drug cost advantage of $45.09 (P < .001) further supports prochlorperazine mesilate selection for cost-effectiveness analyses and pragmatic clinical trials. For multicenter trials requiring standardized antiemetic protocols, the defined DDD of 50 mg by injection provides a reproducible dosing benchmark .

Dopamine D2 Receptor Occupancy and Structure-Activity Relationship (SAR) Studies Across Phenothiazine Congeners

For receptor pharmacologists and medicinal chemists investigating phenothiazine D2 receptor SAR, prochlorperazine mesilate provides an intermediate-affinity reference point within the phenothiazine class. With clinical potency and D2 binding positioned between the lower-affinity chlorpromazine (D2 Ki = 2.0 nM) and the higher-affinity fluphenazine (D2 Ki = 0.54 nM) and perphenazine (D2 Ki = 0.56 nM) , prochlorperazine mesilate serves as a critical comparator for probing the relationship between piperazine side-chain modifications and D2 receptor engagement. The mesilate salt's high aqueous solubility facilitates accurate dosing in in vitro binding assay buffer systems compared to the poorly soluble maleate salt .

Stability-Indicating Method Development and Forced Degradation Studies for Pharmacopeial Monograph Compliance

Analytical development laboratories tasked with establishing or updating pharmacopeial monographs for prochlorperazine drug substance should procure prochlorperazine mesilate reference standards for method validation based on the established HPLC method achieving a limit of detection of 0.025 µg/mL (0.017% of nominal concentration) and recovery exceeding 98.5% . The documented formation of dimeric chlorophenothiazine impurities in USP-grade material , combined with comprehensive degradation pathway mapping (sulfoxidation, dechlorination, demethylation, N-oxidation) under ICH stress conditions , provides the necessary impurity profiling framework for monograph specifications. Both mesilate and edisylate salts demonstrate comparable solid-state photostability over 6 months, allowing method transferability between salt forms with appropriate system suitability verification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prochlorperazine mesilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.